N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic small molecule investigated for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype M4 (M4 mAChR). ML293, for example, exhibits an EC50 of 1.3 µM at human M4 receptors, a 14.9-fold leftward shift of the acetylcholine (ACh) concentration-response curve, and exceptional selectivity over other mAChR subtypes (M1, M2, M3, M5) . Its favorable pharmacokinetic (PK) properties, including low clearance (CLp = 11.5 mL/min/kg in rats) and significant brain penetration (brain:plasma ratio = 0.85), make it a valuable tool for studying M4-mediated neurophysiology .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15-11-12-18(27-2)19-20(15)28-22(24-19)25(14-17-10-6-7-13-23-17)21(26)16-8-4-3-5-9-16/h6-7,10-13,16H,3-5,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHFATRXZKWTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic compound with a complex structure that includes a benzo[d]thiazole moiety, a pyridine ring, and a cyclohexanecarboxamide group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.
- Molecular Formula : C22H25N3O2S
- Molecular Weight : 395.52 g/mol
- CAS Number : 922806-37-9
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a potential anticancer agent and anti-inflammatory drug. The unique combination of structural motifs enhances its biological activity while offering distinct chemical reactivity compared to other similar compounds.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | C22H25N3O2S | Anti-inflammatory |
| 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | C23H18N4O2S | Anticancer |
| N-(benzothiazolyl)-oxazole derivatives | Varies | Antiproliferative |
In Vitro Studies
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interact with tubulin suggests it may disrupt microtubule dynamics, similar to established antitubulin agents.
Case Studies
- Anticancer Activity : A study evaluated the effects of the compound on prostate cancer (PC-3) and melanoma (A375) xenograft models. Results indicated that treatment with this compound led to significant tumor growth inhibition, suggesting its potential as an effective anticancer agent.
- Multidrug Resistance : Another important aspect of research focused on the compound's ability to overcome multidrug resistance (MDR). Preliminary findings suggest that it can effectively inhibit the growth of MDR-overexpressing cells, indicating its potential utility in treating resistant cancers.
Future Directions
Further research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential clinical applications are crucial for advancing this compound towards therapeutic use.
Comparison with Similar Compounds
Key Research Findings
- In Vitro Performance : ML293 potentiates ACh responses at M4 with a 14.9-fold shift, outperforming earlier probes (Figure 3, ).
- In Vivo Relevance : ML293 achieves brain concentrations of ~10 µM after oral dosing (10 mg/kg), a milestone for CNS-targeted therapeutics .
- Clinical Potential: Its selectivity and PK profile position it as a candidate for treating schizophrenia and cognitive disorders, with preclinical efficacy in animal models .
Preparation Methods
Core Benzothiazole Formation
The 4-methoxy-7-methylbenzo[d]thiazol-2-amine intermediate is synthesized via cyclization of 2-amino-4-methoxy-7-methylthiophenol with cyanogen bromide or thiourea derivatives. This step typically employs acetic acid as a solvent and catalyst, achieving yields of 65–80%. Alternative routes use DMF-mediated cyclization under reflux, though this may reduce regioselectivity.
Introduction of Pyridin-2-ylmethyl Group
The secondary amine group of the benzothiazole core reacts with pyridin-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted coupling at 80°C for 2 hours enhances reaction efficiency, yielding N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine quantitatively.
Cyclohexanecarboxamide Functionalization
The final step involves coupling cyclohexanecarbonyl chloride with the intermediate amine. Catalysts such as EDCI/HOBt in dichloromethane at 0–25°C facilitate amide bond formation, with yields averaging 70–85%.
Detailed Synthetic Procedures
Stepwise Protocol
Step 1: Synthesis of 4-Methoxy-7-Methylbenzo[d]thiazol-2-amine
- Reagents : 2-Amino-4-methoxy-7-methylthiophenol (1.0 eq), cyanogen bromide (1.2 eq), glacial AcOH.
- Procedure : Dissolve thiophenol in AcOH, add cyanogen bromide dropwise at 0°C, and stir at 25°C for 12 hours. Quench with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 4:1).
- Yield : 78%.
Step 2: N-Alkylation with Pyridin-2-ylmethyl Bromide
- Reagents : 4-Methoxy-7-methylbenzo[d]thiazol-2-amine (1.0 eq), pyridin-2-ylmethyl bromide (1.5 eq), K₂CO₃ (2.0 eq), DMF.
- Procedure : Heat reagents in DMF at 80°C for 6 hours under N₂. Concentrate, wash with H₂O, and recrystallize from ethanol.
- Yield : 92%.
Step 3: Amide Coupling with Cyclohexanecarbonyl Chloride
- Reagents : N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine (1.0 eq), cyclohexanecarbonyl chloride (1.2 eq), EDCI (1.1 eq), HOBt (1.1 eq), DCM.
- Procedure : Add EDCI/HOBt to amine in DCM at 0°C, followed by acyl chloride. Stir at 25°C for 24 hours. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH 20:1).
- Yield : 83%.
Reaction Optimization and Yield Enhancement
Catalytic Systems
Comparative studies show EDCI/HOBt outperforms DCC/DMAP in minimizing racemization (Table 1).
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 83 |
| DCC/DMAP | THF | 25 | 68 |
| TBTU | DMF | 40 | 75 |
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while THF reduces side reactions (e.g., hydrolysis of acyl chloride).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.65 (m, 2H, benzothiazole-H), 4.85 (s, 2H, N-CH₂-pyridine), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 1.80–1.20 (m, 10H, cyclohexane).
- ¹³C NMR : δ 172.8 (C=O), 161.2 (C-OCH₃), 150.1 (pyridine-C), 134.5–115.8 (aromatic-C), 55.6 (OCH₃), 42.3 (N-CH₂), 28.9–23.1 (cyclohexane-C).
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
- Purity : >99% (C18 column, 70:30 acetonitrile/H₂O, 1.0 mL/min).
Case Studies and Scale-Up Challenges
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:
- Cyclization : Use precursors like 4-methoxy-7-methylbenzo[d]thiazol-2-amine, followed by coupling with pyridin-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDCI or DCC) .
- Functionalization : Introduce the cyclohexanecarboxamide group through nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
- Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization for high purity (>95%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the thiazole and pyridine moieties, and amide bond formation .
- Mass Spectrometry (ESI-MS or HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for small-molecule refinement .
Q. How can researchers identify the primary biological targets of this compound?
- Approach :
- GPCR Screening : Prioritize Class A GPCRs (e.g., muscarinic receptors) due to structural analogs showing allosteric modulation .
- Enzyme Assays : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) given antimicrobial activity in related thiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy :
- Substituent Variation : Modify the pyridine (e.g., 2- vs. 3-position) and benzothiazole (e.g., methoxy vs. methyl groups) to assess impact on target binding .
- Bioisosteric Replacement : Replace the cyclohexane carboxamide with adamantane or morpholine rings to enhance metabolic stability .
- In Silico Docking : Use tools like AutoDock to predict binding modes to GPCRs or bacterial enzymes .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antimicrobial effects)?
- Solutions :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays to differentiate primary vs. off-target effects .
- Selectivity Profiling : Compare activity against related targets (e.g., M4 receptor vs. COX-2) using radioligand binding assays .
- Metabolite Analysis : Identify active metabolites via LC-MS to rule out degradation products influencing results .
Q. How can crystallographic data improve the understanding of this compound’s mechanism?
- Protocol :
- Co-crystallization : Grow crystals with target proteins (e.g., M4 receptor fragments) using vapor diffusion methods .
- Electron Density Maps : Refine structures with SHELXL to identify key interactions (e.g., hydrogen bonds with Thr234 or hydrophobic packing) .
- Thermal Shift Assays : Validate binding by monitoring protein melting temperature shifts upon compound addition .
Q. What strategies mitigate solubility issues during in vivo studies?
- Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
